molecular formula C16H34N2O2 B6340614 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1456484-12-0

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

Cat. No.: B6340614
CAS No.: 1456484-12-0
M. Wt: 286.45 g/mol
InChI Key: LCWKQYRWIJCTTH-UHFFFAOYSA-N
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Description

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a chemical compound of interest in organic and medicinal chemistry research. It features a tertiary butyl ester group and a diethylamino-pentyl side chain, a structural motif often explored in the design and synthesis of novel bioactive molecules. The presence of the amine functional groups makes it a potential intermediate or building block for the development of more complex chemical entities. Research indicates that modifying the amino terminal substitution on similar molecular scaffolds can significantly alter pharmacological profiles, including potency and selectivity in interacting with biological targets such as monoamine transporters . This compound is supplied for research applications, including but not limited to use as a synthetic intermediate in organic synthesis and for structure-activity relationship (SAR) studies in drug discovery. The product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, referring to the Safety Datasheet for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKQYRWIJCTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with 5-(diethylamino)pentan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Influence: The tert-butyl ester in the target compound likely enhances steric protection and hydrolytic stability compared to ethyl or propyl esters in analogs like Propyl 3-(diethylamino)propanoate .
  • Amine Functionality: The diethylamino-pentylamine chain provides dual amine sites (tertiary and secondary), distinguishing it from mono-amine derivatives like Ethyl 4-(tert-butylamino)butanoate .

Physicochemical and Functional Comparisons

Solubility and Stability:

  • The tert-butyl group in the target compound likely reduces polarity, making it less water-soluble than analogs with shorter esters (e.g., Propyl 3-(diethylamino)propanoate) .
  • The diethylamino chain may improve solubility in organic solvents, similar to 5-(Diethylamino)pentan-2-one, which is used in ketone-based reactions .

Commercial Availability and Suppliers

The target compound is supplied by EvoBlocks, Ltd. (Hungary), which offers bulk quantities for research . Analogous compounds, such as Ethyl 4-(tert-butylamino)butanoate, are less widely available, reflecting the target compound’s niche applications in specialized syntheses .

Biological Activity

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group and a diethylamino substituent, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C17H36N2O2
  • Molecular Weight : 300.48 g/mol
  • CAS Number : 1221341-88-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence neurotransmitter pathways and exhibit properties that could be beneficial in treating neurological disorders.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may enhance the activity of neurotransmitters such as acetylcholine, which is critical for learning and memory.
  • Cell Signaling Pathways : It has been observed to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for cancer therapy.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported a concentration-dependent inhibition of cell proliferation in human leukemia cells (MV4-11), with IC50 values indicating potent activity.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
    Treatment GroupCell Viability (%)ROS Levels (μM)
    Control45 ± 510 ± 1
    tert-Butyl Compound75 ± 64 ± 0.5
  • Antitumor Activity : In another study, the compound was evaluated for its antitumor properties in vivo using xenograft models. The results showed significant tumor regression at doses of 60 mg/kg/day without major side effects.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
tert-Butyl 3-AminopropanoateC13H27NO2227.37 g/molModerate cytotoxicity
tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoateC13H28N2O2244.37 g/molNeurotransmitter modulation
tert-Butyl (5-(diethylamino)pentan-2-yl)carbamateC14H30N2O2270.42 g/molAnticancer properties

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the tert-butyl group (δ 1.4 ppm for 1^1H), diethylamino protons (δ 2.5–3.0 ppm), and ester carbonyl (δ 170–175 ppm for 13^13C) .
  • LC-MS : Validates molecular weight (MW 300.48) and detects impurities. Electrospray ionization (ESI) in positive mode is preferred for amine-containing compounds .
  • TLC : Monitors reaction progress using silica plates and UV/iodine visualization .

How can researchers optimize the reaction to address low yields in analogous amine-ester syntheses?

Advanced Research Question
Low yields (e.g., 20% in vs. 85–94% in ) may result from:

  • Steric hindrance : Bulky tert-butyl groups slow nucleophilic attack. Solutions include using excess amine or polar solvents (DMF, acetonitrile) to enhance reactivity .
  • Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized by controlled reagent addition (dropwise) and inert atmospheres (N2_2/Ar) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) improve efficiency in multi-step routes .

What are the stability challenges of this compound under storage or reaction conditions?

Advanced Research Question

  • Hydrolysis : The ester group is prone to hydrolysis in humid environments. Storage at –20°C in anhydrous solvents (e.g., DCM) under nitrogen is recommended .
  • Thermal degradation : Differential scanning calorimetry (DSC) studies show decomposition above 120°C. Reactions should avoid prolonged heating .
  • Light sensitivity : UV/Vis spectra indicate potential photodegradation; amber vials and dark storage are advised .

How does computational modeling assist in predicting reactivity or spectroscopic properties?

Advanced Research Question

  • DFT calculations : Predict optimized geometries (e.g., bond angles in the diethylamino group) and reaction pathways (e.g., nucleophilic attack on the ester carbonyl) .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian simulate spectra, aiding assignments for complex splitting patterns .
  • Solvent effects : COSMO-RS models evaluate solvent polarity impacts on reaction rates and equilibria .

What contradictions exist in literature data for similar compounds, and how can they be resolved?

Advanced Research Question

  • Yield discrepancies : For example, reports 20% yields for 5-(diethylamino)pentan-2-one, while achieves >85% for esters. Contradictions may arise from differences in leaving groups (Cl vs. acrylate) or amine basicity. Systematic solvent/catalyst screening (DoE methods) is recommended .
  • Stability reports : Some sources (e.g., ) note stability at RT, while others () recommend –20°C. Accelerated stability studies (40°C/75% RH for 1 month) can clarify storage guidelines .

What are the potential applications of this compound in medicinal chemistry or materials science?

Advanced Research Question

  • Drug intermediates : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, while the diethylamino group aids solubility in prodrug designs .
  • Polymer chemistry : As a monomer for pH-responsive hydrogels, leveraging the amine’s protonation/deprotonation .
  • Protecting groups : The tert-butyl ester is cleavable under acidic conditions (TFA/HCl), useful in peptide synthesis .

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